Methyl benzenesulfonate
Overview
Description
Methyl benzenesulfonate is an organic compound with the chemical formula C7H8O3S. It is a yellow liquid with a pungent odor and exhibits excellent water solubility due to its strong sulfonic acid group. The compound demonstrates good stability, making it suitable for storage and transportation. With a relatively high boiling point, it can withstand moderate temperatures without decomposing .
Mechanism of Action
Target of Action
Methyl benzenesulfonate is primarily used as a methylating agent in various chemical reactions . It is particularly effective in the methylation of 3-methylxanthine, a process that results in the synthesis of theobromine .
Mode of Action
The compound interacts with its targets through a process known as methylation . This involves the transfer of a methyl group from the this compound to the target molecule . For instance, in the methylation of 3-methylxanthine, the methyl group from this compound is transferred to the 3-methylxanthine molecule, leading to the formation of theobromine .
Biochemical Pathways
This compound is involved in several biochemical pathways. One of the key pathways is the methylation of xanthine derivatives . This process is more complicated than with dimethyl sulfate, another common methylating agent . Since this compound undergoes practically no decomposition in neutral and weakly acidic media while methylation does not take place at a pH below 7.0-7.5, an excess of the methyl ester in the reaction mixture remains unchanged until the pH reaches the necessary figure . This considerably simplifies the performance of the methylation reaction .
Pharmacokinetics
This compound exhibits excellent water solubility due to its strong sulfonic acid group . The compound demonstrates good stability, making it suitable for storage and transportation . With a relatively high boiling point, it can withstand moderate temperatures without decomposing . These properties contribute to the compound’s bioavailability.
Result of Action
The primary result of the action of this compound is the synthesis of new compounds through methylation . For example, the methylation of 3-methylxanthine leads to the formation of theobromine . Additionally, this compound is known to exert genotoxic effects in bacterial and mammalian cell systems .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the pH of the reaction environment plays a crucial role in the methylation process . Methylation does not take place at a pH below 7.0-7.5, and an excess of the methyl ester in the reaction mixture remains unchanged until the pH reaches the necessary figure . This highlights the importance of maintaining an appropriate pH for the effective action of this compound .
Biochemical Analysis
Biochemical Properties
Methyl benzenesulfonate is chosen as the methylating agent due to its ability to effectively transfer the methyl group under suitable reaction conditions . It serves as a source of the methyl group that is necessary for the methylation process . It is used in various biochemical reactions, including ethylene polymerization, methylation of 3-methylxanthine, and the preparation of thin cation-exchanger films .
Cellular Effects
This compound is a sulfonate ester which acts as a potential genotoxic impurity in drug substances . It exerts genotoxic effects in bacterial and mammalian cell systems .
Molecular Mechanism
The molecular mechanism of this compound involves the transfer of a methyl group to other molecules. In the methylation of 3-methylxanthine, it acts as a methylating agent to transfer a methyl group and synthesize theobromine .
Temporal Effects in Laboratory Settings
This compound demonstrates good stability, making it suitable for storage and transportation . With a relatively high boiling point, it can withstand moderate temperatures without decomposing . This suggests that it may have long-term effects on cellular function observed in in vitro or in vivo studies.
Transport and Distribution
This compound exhibits excellent water solubility due to its strong sulfonic acid group . This property may influence its transport and distribution within cells and tissues.
Preparation Methods
Methyl benzenesulfonate is synthesized through the esterification of benzenesulfonic acid with methanol. One common method involves adding benzene sulfonyl chloride into a reaction kettle, followed by the dropwise addition of a sodium methoxide methanol solution. The reaction is maintained at a temperature of 25-35°C for 30 minutes. After neutralizing to a pH value of 7-7.2, the mixture is filtered, and the filtrate is heated to remove methanol. The resulting solution is cooled to room temperature and decolorized to obtain a colorless transparent liquid .
Chemical Reactions Analysis
Methyl benzenesulfonate undergoes various chemical reactions, including:
Methylation: It acts as a methylating agent, transferring a methyl group to other compounds.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: While this compound itself is stable, it can be involved in reactions where it is either oxidized or reduced, depending on the reagents and conditions used.
Common reagents used in these reactions include sodium methoxide, caustic potash, and various amines. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
Methyl benzenesulfonate has several applications in scientific research and industry:
Ethylene Polymerization: It is used to synthesize imine ligands and palladium complexes for the polymerization of ethylene.
Methylation of Xanthine Derivatives: It serves as a methylating agent in the synthesis of theobromine from 3-methylxanthine.
Preparation of Thin Cation-Exchanger Films: It is used to create films with high permselectivity and low resistance for efficient ion transportation and conductivity.
Comparison with Similar Compounds
Methyl benzenesulfonate is similar to other sulfonate esters, such as:
- Methyl p-toluenesulfonate
- Ethyl p-toluenesulfonate
- Ethyl benzenesulfonate
- Methyl methanesulfonate
Compared to these compounds, this compound is unique due to its specific applications in ethylene polymerization and the preparation of thin cation-exchanger films. Its stability and water solubility also make it a preferred choice in certain industrial processes .
Properties
IUPAC Name |
methyl benzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-10-11(8,9)7-5-3-2-4-6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXGXYBOQYQXQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052549 | |
Record name | Methyl benzenesulphonate | |
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Molecular Weight |
172.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Methyl benzenesulfonate | |
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CAS No. |
80-18-2 | |
Record name | Methyl benzenesulfonate | |
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Record name | Methyl besylate | |
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Record name | METHYL BENZENESULFONATE | |
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Record name | Benzenesulfonic acid, methyl ester | |
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Record name | Methyl benzenesulphonate | |
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Record name | Methyl benzenesulphonate | |
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Record name | methyl benzenesulfonate | |
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Record name | METHYL BESYLATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Methyl benzenesulfonate?
A1: The molecular formula of this compound is C7H8O3S, and its molecular weight is 172.20 g/mol.
Q2: What spectroscopic techniques are used to characterize this compound?
A2: this compound has been characterized using various spectroscopic techniques including IR [, , , ], 1H NMR [, , , ], 13C NMR [, , ], and mass spectrometry [, , , ]. These techniques provide information about the compound's functional groups, structure, and fragmentation patterns.
Q3: What is the primary reaction this compound undergoes, and what is its role in this reaction?
A3: this compound is primarily known for its role as an alkylating agent in nucleophilic substitution reactions [, , , ]. The methyl group attached to the sulfonate ester acts as an electrophile, readily reacting with nucleophiles, leading to the displacement of the benzenesulfonate group.
Q4: Can you provide specific examples of reactions where this compound is used as an alkylating agent?
A4: Certainly. One example is the quaternization of tertiary amines, forming quaternary ammonium salts []. This compound has also been used to methylate 4-aminopyridine to form ionic 4-amino-1-methylpyridinium benzenesulfonate salts [] and in the synthesis of cuscohygrine bis(this compound) [, ].
Q5: How does the structure of this compound influence its reactivity as an alkylating agent?
A5: The presence of the electron-withdrawing sulfonate group increases the electrophilicity of the methyl group, making it more susceptible to nucleophilic attack [, , ]. This electronic effect enhances its reactivity in alkylation reactions.
Q6: Are there other applications of this compound besides its use as an alkylating agent?
A6: Yes, this compound has been utilized as a monomer in plasma polymerization to create ultra-thin polymer films for various applications [, , ]. These films can be further modified to incorporate lithium sulfonate groups, leading to materials with potential in lithium-ion batteries [, ].
Q7: Can you elaborate on the plasma polymerization process involving this compound and its significance?
A7: Plasma polymerization of this compound, often with co-monomers like octamethylcyclotetrasiloxane [] or 1,3-butadiene [, ], generates ultra-thin films with unique properties. These films, after treatment with lithium iodide, exhibit lithium-ion conductivity [, ], making them promising for solid-state electrolytes in lithium batteries and other electrochemical devices.
Q8: Have there been any computational chemistry studies conducted on this compound?
A8: Yes, computational studies have been employed to understand reaction mechanisms and predict properties of this compound and related compounds. For example, density functional theory (DFT) calculations have been used to analyze the mechanism of a reaction involving a this compound derivative and to calculate its quantum chemical parameters [].
Q9: What analytical techniques are commonly used to quantify this compound?
A9: Liquid chromatography coupled with mass spectrometry (LC-MS) is a commonly used technique to quantify this compound, particularly when analyzing its presence as a potential genotoxic impurity in pharmaceuticals like Amlodipine besilate [].
Q10: What environmental considerations are associated with this compound?
A10: While specific ecotoxicological data for this compound might be limited in the provided research, it's crucial to consider its potential environmental impact. Being a sulfonate ester, its degradation and potential effects on aquatic life should be assessed. Responsible waste management and exploration of greener alternatives [] are important aspects to consider.
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